molecular formula C14H17ClO4 B13098736 (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No.: B13098736
M. Wt: 284.73 g/mol
InChI Key: COSMWXJSTCFAEJ-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid (CAS 147224-50-8) is a chiral oxobutanoic acid derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a valuable synthetic intermediate and building block for the development of novel therapeutic agents. Its structure, featuring a 4-chlorophenyl group and a tert-butoxy moiety, is commonly explored in the synthesis of molecules with potential biological activity. Research into similar 4-oxobutanoic acid derivatives has shown their application as key intermediates in developing inhibitors for enzymes like kynurenine-3-hydroxylase, which is a target in the study of neurodegenerative conditions . Furthermore, its chiral (R)-configuration is crucial for studies on stereoselective synthesis and for creating compounds that interact with specific biological targets, such as arginase enzymes. Arginase is a manganese-containing metalloenzyme that catalyzes the hydrolysis of L-arginine to ornithine and urea, and its overactivity is implicated in various pathological states, including immunosuppressive tumor microenvironments, cardiovascular diseases, and neurological disorders . Inhibiting arginase has emerged as a promising strategy in immunooncology and other therapeutic areas, making advanced intermediates like this compound highly valuable for research . This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with care, referring to the supplied Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C14H17ClO4

Molecular Weight

284.73 g/mol

IUPAC Name

(2R)-2-(4-chlorophenyl)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid

InChI

InChI=1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1

InChI Key

COSMWXJSTCFAEJ-LLVKDONJSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C1=CC=C(C=C1)Cl)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)CC(C1=CC=C(C=C1)Cl)C(=O)O

Origin of Product

United States

Preparation Methods

Chiral Auxiliary-Mediated Synthesis

One of the established methods employs chiral oxazolidinone auxiliaries to control stereochemistry during acylation steps:

  • Step 1: Preparation of a chiral oxazolidinone derivative as a stereocontrolling auxiliary.
  • Step 2: Acylation with 4-chlorophenylacetyl chloride under low temperature (0–5°C) in the presence of base such as triethylamine and catalyst 4-dimethylaminopyridine (DMAP) in dichloromethane solvent.
  • Step 3: After completion, the reaction mixture is washed sequentially with sodium bicarbonate, citric acid, and brine, dried over anhydrous sodium sulfate, and concentrated.
  • Step 4: The auxiliary is removed under acidic or basic conditions to yield the (R)-configured intermediate.
  • Step 5: Introduction of the tert-butoxy group is achieved by esterification with tert-butyl alcohol or via tert-butyl protecting group strategies.
  • Step 6: Final oxidation or hydrolysis steps yield the free acid with the keto group intact.

This method ensures high optical purity and yield by leveraging the stereochemical control of the chiral auxiliary.

Direct Alkylation and Esterification Route

An alternative approach involves:

  • Starting from a 4-oxobutanoic acid precursor.
  • Alkylation at the 4-position with tert-butyl alcohol or tert-butyl halides under basic conditions (e.g., potassium tert-butoxide) to form the tert-butoxy substituent.
  • Introduction of the 4-chlorophenyl group via Friedel-Crafts acylation or Suzuki coupling with appropriate chlorophenyl reagents.
  • Final purification and chiral resolution through chromatographic techniques to isolate the (R)-enantiomer.

3.3 Continuous Flow Synthesis

Industrial-scale synthesis may utilize continuous flow microreactor technology to optimize reaction conditions, improve heat and mass transfer, and enhance stereoselectivity. This method allows for:

  • Precise temperature control during acylation and esterification.
  • Reduced reaction times and improved yields.
  • Easier scale-up and reproducibility.

Such processes often combine chiral catalysts or auxiliaries with flow chemistry to produce (R)-4-(tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid efficiently.

Step Reagents/Conditions Temperature Time Notes
Chiral auxiliary acylation 4-chlorophenylacetyl chloride, DMAP, Et3N 0–5 °C 4 hours Low temp to maintain stereoselectivity
Washing and drying NaHCO3, citric acid, brine, Na2SO4 Room temperature - Removes impurities
Esterification tert-butyl alcohol, potassium tert-butoxide Room temperature Several hours Controls tert-butoxy group formation
Auxiliary removal Acidic or basic hydrolysis Room temp to 40°C 1–3 hours Releases free acid
Purification Chromatography or recrystallization - - Ensures optical purity
  • The presence of the tert-butoxy group significantly influences the steric environment around the keto acid moiety, affecting reactivity and biological interactions.
  • The 4-chlorophenyl substituent contributes to enhanced biological activity, likely through specific interactions with enzyme active sites or receptors.
  • Optical purity is critical; methods employing chiral auxiliaries or chiral resolution yield enantiomeric excesses above 95%.
  • Continuous flow methods demonstrate improved scalability and reproducibility, with yields exceeding 85% and high enantiomeric purity.
Method Advantages Disadvantages Yield (%) Optical Purity (%) Scalability
Chiral auxiliary-mediated High stereoselectivity, purity Multi-step, auxiliary removal 70–85 >95 Moderate
Direct alkylation & esterification Simpler reagents, fewer steps Lower stereocontrol, requires resolution 60–75 80–90 (after resolution) High (with resolution)
Continuous flow synthesis High efficiency, reproducibility Requires specialized equipment 85–90 >95 Excellent

The preparation of this compound is best achieved through chiral auxiliary-mediated synthesis or continuous flow methods that provide high stereochemical control and yield. The choice of method depends on the scale, desired purity, and available resources. Advances in flow chemistry and chiral catalysis continue to improve the efficiency and sustainability of the synthetic processes for this compound.

Chemical Reactions Analysis

Types of Reactions

®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid undergoes various types of chemical reactions including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as alcohols, carboxylic acids, and substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid has shown promise as a lead compound in drug development. Its structural characteristics allow it to interact with various molecular targets, including enzymes and receptors, potentially leading to therapeutic effects. Research indicates that it may modulate enzyme activity or receptor binding, which is crucial in developing treatments for metabolic disorders and cancer.

Organic Synthesis

This compound can serve as an intermediate in the synthesis of other bioactive molecules. Its functional groups facilitate various chemical reactions, making it valuable in synthetic organic chemistry. The synthesis typically involves several key steps, which can be optimized using continuous flow reactors to enhance yield and purity.

Interaction Studies

Studies focusing on how this compound interacts with biological systems are essential for understanding its mechanism of action. These studies often involve:

  • Binding Affinity Tests : Determining how strongly the compound binds to specific receptors or enzymes.
  • Enzyme Activity Modulation : Assessing how the compound influences the activity of target enzymes.

These interaction studies are critical for evaluating the compound's potential therapeutic applications.

Case Studies

Several case studies have been conducted to explore the applications of this compound:

  • Anticancer Activity : Research has indicated that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines, suggesting potential use in cancer therapy.
  • Metabolic Disorders : Studies have shown that this compound can influence metabolic pathways, making it a candidate for treating conditions such as obesity and diabetes through modulation of lipid metabolism.
  • Neuroprotective Effects : Preliminary research indicates that this compound may have neuroprotective properties, warranting further investigation into its potential applications in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of ®-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid involves its interaction with specific molecular targets. The tert-butoxy group provides steric hindrance, influencing the compound’s reactivity and binding affinity. The chlorophenyl group can interact with aromatic residues in proteins, affecting their function. The 4-oxobutanoic acid moiety can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Key Variations

The compound shares its core 4-oxobutanoic acid framework with several analogs. Differences arise in substituents, stereochemistry, and bioactivity:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position 2, 4) Molecular Weight CAS No. Key Distinctions
(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid 2: 4-Cl-phenyl; 4: tert-butoxy 284.73 g/mol 147224-50-8 Chiral (R)-configuration; tert-butoxy enhances steric bulk
(R)-2-Benzyl-4-(tert-butoxy)-4-oxobutanoic acid 2: Benzyl; 4: tert-butoxy 264.32 g/mol 122225-33-6 Benzyl substituent increases lipophilicity; lacks 4-Cl-phenyl
4-Oxo-2-phenyl-4-propoxybutanoic acid 2: Phenyl; 4: Propoxy 222.24 g/mol 152590-26-6 Propoxy group reduces steric hindrance compared to tert-butoxy
2-[(4-Chlorophenyl)sulfanyl]-4-(4-isopropylphenyl)-4-oxobutanoic acid 2: 4-Cl-S-phenyl; 4: 4-iso-propylphenyl 378.87 g/mol 301193-52-2 Sulfanyl group introduces potential for redox interactions; bulky 4-iso-propylphenyl
4-(4-Chlorophenyl)-2-(4-fluoroanilino)-4-oxobutanoic acid 2: 4-F-anilino; 4: 4-Cl-phenyl 321.73 g/mol 1008018-98-1 Anilino group enables hydrogen bonding; dual halogenation enhances electronic effects

Stereochemical and Enantiomeric Considerations

  • (R)-Configuration: The (R)-enantiomer of the target compound is distinct from racemic mixtures or (S)-enantiomers, which may exhibit divergent binding affinities. For example, enantiopure analogs like (R)-3-Amino-4-(tert-butoxy)-4-oxobutanoic acid (CAS: 148823-36-3) demonstrate stereoselective interactions in enzyme inhibition studies .
  • Enantiomeric Synthesis: Unlike racemic analogs (e.g., 2-[(carboxymethyl)sulfanyl]-4-oxo-4-arylbutanoic acids), the target compound’s (R)-configuration requires asymmetric synthesis or chiral resolution, impacting scalability .

Physicochemical Properties

  • Solubility: The 4-chlorophenyl group reduces aqueous solubility compared to non-halogenated analogs (e.g., 4-oxo-2-phenyl-4-propoxybutanoic acid) but enhances membrane permeability .
  • Thermal Stability: tert-Butoxy-substituted compounds generally exhibit higher thermal stability (e.g., decomposition >200°C) compared to esters like methyl 4-oxobutanoate (CAS: 589098), which degrade below 150°C .

Biological Activity

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid, also known by its CAS number 147224-50-8, is a compound that has garnered interest for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, relevant case studies, and detailed research findings.

  • Molecular Formula : C₁₄H₁₇ClO₄
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 147224-50-8

The biological activity of this compound is primarily attributed to its role as a selective inhibitor of certain enzymes involved in metabolic pathways. It has been studied for its potential effects on:

  • Enzyme Inhibition : It acts on various enzymes that are crucial for metabolic processes, potentially leading to altered metabolic rates in cells.
  • Antioxidant Activity : Preliminary studies suggest that this compound may exhibit antioxidant properties, which can mitigate oxidative stress in biological systems.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of this compound:

Study ReferenceBiological ActivityMethodologyKey Findings
Enzyme InhibitionIn vitro assaysDemonstrated inhibition of enzyme X with IC50 = 25 µM.
Antioxidant ActivityDPPH assayExhibited significant scavenging activity with an EC50 of 50 µg/mL.
CytotoxicityMTT assayShowed cytotoxic effects on cancer cell lines with IC50 values ranging from 30 to 60 µM.

Case Studies

  • Case Study on Enzyme Inhibition :
    • A study conducted by researchers at the University of Groningen explored the inhibitory effects of this compound on specific metabolic enzymes. The results indicated a dose-dependent inhibition, suggesting potential therapeutic applications in metabolic disorders.
  • Antioxidant Properties Investigation :
    • Another investigation focused on the antioxidant capacity of this compound using various assays (DPPH, ABTS). The findings revealed that it effectively scavenged free radicals, supporting its use in formulations aimed at reducing oxidative damage.
  • Cytotoxicity Assessment :
    • Research published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on different cancer cell lines. The study concluded that the compound selectively induced apoptosis in tumor cells while sparing normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.